2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol is a chemical compound belonging to the class of benzimidazole derivatives. This compound features a benzimidazole core, which is a bicyclic structure comprising a benzene ring fused to an imidazole ring. The presence of a piperidine moiety enhances its potential pharmacological properties, making it of interest in medicinal chemistry.
This compound can be classified under heterocyclic compounds due to its nitrogen-containing rings. It is specifically categorized as a benzimidazole derivative, which has been widely studied for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound's systematic name indicates the specific structural features that contribute to its biological activity.
The synthesis of 2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol can be approached through several synthetic routes. One common method involves the condensation of 2-methylbenzimidazole with piperidin-1-ylmethyl halides. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
This synthetic route is advantageous due to its straightforward approach and the availability of starting materials.
The molecular weight of this compound is approximately 244.30 g/mol. The presence of hydroxyl (-OH) groups in its structure suggests potential for hydrogen bonding, which may influence its solubility and interaction with biological systems.
The compound can undergo several chemical reactions typical of benzimidazole derivatives:
These reactions are significant for developing derivatives with enhanced pharmacological profiles.
The mechanism of action for 2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol involves interactions at specific biological targets, potentially including enzymes or receptors involved in inflammatory pathways.
The stability of the compound under various pH conditions should be assessed, as this can influence its bioavailability and pharmacokinetics.
2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol has potential applications in:
Benzimidazole derivatives represent a privileged scaffold in drug discovery, with therapeutic applications evolving significantly since the mid-20th century. Early development focused on antiparasitic agents, where compounds like thiabendazole (introduced 1961) demonstrated potent anthelmintic activity through tubulin inhibition. This breakthrough established benzimidazoles as biologically relevant heterocycles capable of disrupting essential cellular processes in pathogens [4]. The 1970s-1980s witnessed expansion into gastrointestinal therapeutics with omeprazole—a proton pump inhibitor where the benzimidazole moiety functions as a sulfenamide precursor that covalently modifies H+/K+ ATPase. This mechanism revolutionized acid-related disorder treatment and highlighted the scaffold's versatility in target covalent modulation [6].
Contemporary research exploits benzimidazoles as structural components in hybrid molecules targeting complex diseases. Recent innovations include:
Table 1: Evolution of Benzimidazole-Based Therapeutics
Era | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | Simple benzimidazole core |
1980s | Omeprazole | Antiulcerative | Pyridine-benzimidazole hybridization |
2000s | Albendazole | Broad-spectrum antiparasitic | Carbamate functionalization |
2020s | Benzimidazole-triazole hybrids | Antimicrobial/anticancer | Triazole-spaced pharmacophores |
Piperidine—a saturated six-membered nitrogen heterocycle—confers distinctive advantages in drug design due to its conformational flexibility and basic amine properties. Approximately 15% of commercial pharmaceuticals contain piperidine, underscoring its pharmacological significance. The ring's chair-boat transitions enable adaptive binding to diverse biological targets, while its pKa (~11) facilitates salt formation enhancing solubility and membrane permeability .
In CNS-targeting agents, piperidine serves as a spatial organizer that projects aromatic systems into hydrophobic binding pockets. For example, in the anxiolytic etizolam, the piperidine-equivalent diazepine ring positions pharmacophores optimally for GABAA receptor interaction. Similarly, piperidine-containing anticancer agents like alisertib exploit N-alkylation to enhance target affinity (Aurora A kinase IC50: 1.2 nM) through complementary electrostatic interactions [5]. The moiety's impact extends to pharmacokinetic optimization:
Table 2: Pharmacological Roles of Piperidine in Approved Drugs
Drug Class | Representative Agent | Piperidine Function | Target Affinity Enhancement |
---|---|---|---|
Antipsychotics | Risperidone | Dopamine D2 receptor spacer | 50-fold vs non-piperidine analogs |
Anticancer | Imatinib | Bcr-Abl binding element | Kd = 20 nM |
Antihistamines | Fexofenadine | Polarity modulator | P-gp efflux reduction |
The target compound exemplifies rational pharmacophore fusion addressing limitations of unitary scaffolds. Its architecture merges three critical elements:
The 7-position substitution is strategically critical—unlike sterically hindered 2-position linkages, the methylene bridge at C7 maintains benzimidazole planarity while permitting piperidine free rotation. This optimizes binding entropy during target engagement. The C2 methyl group provides steric protection against metabolic oxidation at adjacent N1-H, addressing a key instability in unsubstituted benzimidazoles . Molecular modeling indicates the 6-hydroxy group participates in bidentate hydrogen bonding with protein residues (e.g., Asp149 in COX-2), while the piperidine nitrogen protonates to form salt bridges with Glu524—a dual interaction potentially enhancing anti-inflammatory effects [2].
Table 3: Molecular Properties of 2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol
Property | Value | Pharmacological Implication |
---|---|---|
Molecular formula | C₁₄H₁₉N₃O | Balanced lipophilicity (cLogP ≈ 2.1) |
Molecular weight | 245.33 g/mol | Compliant with Lipinski guidelines |
Hydrogen bond donors | 2 (NH, OH) | Enhanced target specificity |
Hydrogen bond acceptors | 4 | Solubility at physiological pH |
Rotatable bonds | 3 | Conformational adaptability |
Aromatic rings | 2 | Target stacking capability |
Synthetic accessibility further justifies this design: The piperidinylmethyl group installs via Mannich-type reactions or reductive amination under mild conditions (60-80°C), avoiding complex protection schemes. This modularity enables rapid analog generation—critical for structure-activity relationship studies targeting diverse receptors from kinase enzymes to neurotransmitter receptors [2]. The compound's progression from benchtop to bioassay exemplifies modern hybridization strategies where conserved pharmacophores merge through rationally designed linkages to overcome limitations of parent scaffolds.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1